molecular formula C22H22N2O6 B2719031 Alloc-L-Dapa(Fmoc)-OH CAS No. 176755-00-3

Alloc-L-Dapa(Fmoc)-OH

Cat. No.: B2719031
CAS No.: 176755-00-3
M. Wt: 410.426
InChI Key: BHQPAXCKWFOFEN-IBGZPJMESA-N
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Description

Alloc-L-Dapa(Fmoc)-OH is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both allyloxycarbonyl and fluorene-9-ylmethoxycarbonyl groups. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alloc-L-Dapa(Fmoc)-OH typically involves multiple steps, starting from readily available precursors. The key steps include the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbonyldiimidazole (CDI) for coupling and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Alloc-L-Dapa(Fmoc)-OH can undergo various chemical reactions, including:

    Oxidation: The allyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorene-9-ylmethoxycarbonyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme activity or protein interactions.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Alloc-L-Dapa(Fmoc)-OH exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved are typically related to the modification of functional groups or the stabilization of specific molecular conformations.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Benzyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid
  • (S)-2-(Methoxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid

Uniqueness

Alloc-L-Dapa(Fmoc)-OH is unique due to the presence of the allyloxycarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This differentiates it from similar compounds that may have different protecting groups or functional groups.

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQPAXCKWFOFEN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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